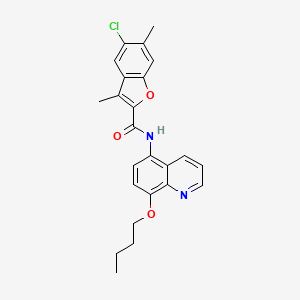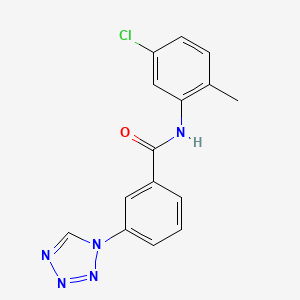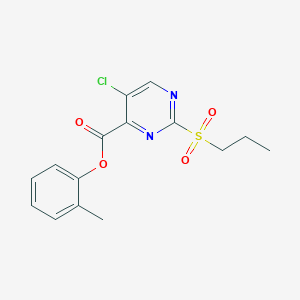![molecular formula C16H13Cl2N5O B11313213 N-[2-(2,4-dichlorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B11313213.png)
N-[2-(2,4-dichlorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2,4-Dichlorphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamid ist eine synthetische organische Verbindung, die durch das Vorhandensein von Dichlorphenyl-, Ethyl-, Tetrazolyl- und Benzamidgruppen gekennzeichnet ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[2-(2,4-Dichlorphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamid beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Reaktion von 2,4-Dichlorphenylethylamin mit 3-(1H-tetrazol-1-yl)benzoesäure unter dehydrierenden Bedingungen unter Verwendung von Reagenzien wie N,N'-Dicyclohexylcarbodiimid (DCC) zur Bildung der Amidbindung . Die Reaktion wird üblicherweise in einer inerten Atmosphäre durchgeführt, um Oxidation zu verhindern, und bei kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab unter Verwendung von Durchflussreaktoren zur Steigerung der Effizienz und Skalierbarkeit. Der Einsatz von automatisierten Systemen zur Reagenzzugabe und Temperaturregelung kann den Produktionsprozess weiter optimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[2-(2,4-Dichlorphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung der entsprechenden Oxide führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden, um Amine oder Alkohole zu erhalten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) in wasserfreien Lösungsmitteln.
Substitution: Natriumhydroxid (NaOH) oder andere starke Basen in polaren Lösungsmitteln.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion zu primären Aminen oder Alkoholen führen kann.
Wissenschaftliche Forschungsanwendungen
N-[2-(2,4-Dichlorphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Medizin: Erforscht wegen seines potenziellen Einsatzes in der Arzneimittelentwicklung, insbesondere bei der gezielten Ansteuerung bestimmter Enzyme oder Rezeptoren.
Wirkmechanismus
Der Wirkmechanismus von N-[2-(2,4-Dichlorphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es kann durch Bindung an Enzyme oder Rezeptoren wirken und so deren Aktivität modulieren. Die genauen Pfade und Ziele können je nach spezifischer Anwendung und dem beteiligten biologischen System variieren .
Wirkmechanismus
The mechanism of action of N-[2-(2,4-dichlorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(2,4-Dichlorphenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamid
- N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropansulfonamid
Einzigartigkeit
N-[2-(2,4-Dichlorphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamid ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Dichlorphenylgruppe sorgt für Stabilität und Reaktivität, während die Tetrazolyl- und Benzamidgruppen zu seiner potenziellen Bioaktivität und Vielseitigkeit in synthetischen Anwendungen beitragen.
Eigenschaften
Molekularformel |
C16H13Cl2N5O |
|---|---|
Molekulargewicht |
362.2 g/mol |
IUPAC-Name |
N-[2-(2,4-dichlorophenyl)ethyl]-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H13Cl2N5O/c17-13-5-4-11(15(18)9-13)6-7-19-16(24)12-2-1-3-14(8-12)23-10-20-21-22-23/h1-5,8-10H,6-7H2,(H,19,24) |
InChI-Schlüssel |
XFKSJDWGQCRRNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorobenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B11313130.png)

![2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)butan-1-ol](/img/structure/B11313140.png)

![N-(3-chlorophenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11313161.png)
![N,N-dibenzyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide](/img/structure/B11313166.png)
![1-(2,5-dimethylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11313171.png)
![N-[4-(dimethylamino)benzyl]-7,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B11313172.png)
![N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,2-diphenylacetamide](/img/structure/B11313173.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11313182.png)
![5-({[3-(2-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11313186.png)

![(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-methylphenyl)-1,3-oxazol-5-yl}piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B11313197.png)

